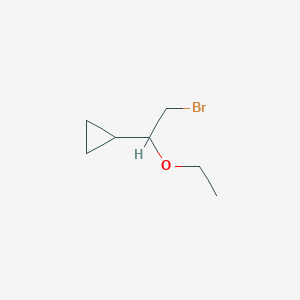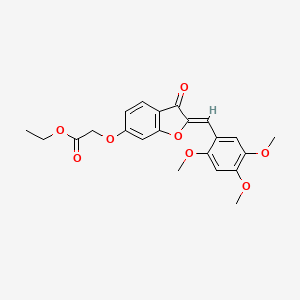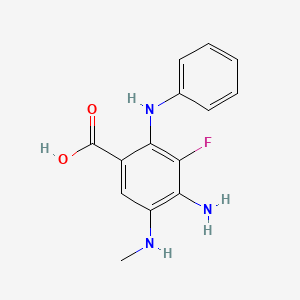
2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the mechanism .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Imidazole derivatives, including compounds with a structure similar to 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide, are synthesized and characterized for their spectral properties and biological activity. The presence of an imidazole ring is noted for its biological and pharmaceutical importance, enhancing pharmacokinetic characteristics like solubility and bioavailability (Ramanathan, 2017). Another study synthesized similar compounds using microwave irradiation, highlighting the method's efficiency and safety. The corrosion inhibition potential of these derivatives was also explored, indicating their utility in protecting metals against corrosion (Prashanth et al., 2021).
Biological and Pharmaceutical Research
- Imidazole derivatives are actively researched for their antimicrobial properties. A study synthesized and evaluated the antimicrobial effectiveness of specific imidazole derivatives, revealing significant activity against bacteria like S. aureus and E.coli and fungi such as C. albicans (Khanage et al., 2020). The potential use of these compounds in developing new antimicrobial agents is evident.
Advanced Applications in Imaging and Diagnosis
- Carbon-11 labeled imidazopyridine- and purine-thioacetamide derivatives, structurally related to the compound , have been prepared for use as PET tracers. This marks their importance in advanced medical imaging, potentially aiding in the diagnosis and treatment of diseases (Gao et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, thiazole derivatives are known to cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction could lead to changes in cellular processes and functions.
Biochemical Pathways
For example, thiazole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as thiazole derivatives, are known to cross cellular membranes due to their mesoionic nature . This property could potentially influence the bioavailability of the compound.
Result of Action
For instance, thiazole derivatives have been reported to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that thiophene and its substituted derivatives, which are structurally similar to this compound, possess a wide range of therapeutic properties with diverse applications in medicinal chemistry
Cellular Effects
The cellular effects of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide are currently unknown. Structurally similar compounds have shown to exhibit various effects on cells. For instance, a compound with a similar benzimidazole structure was found to have an impact on wheat seeds, reducing mean germination time and increasing germination percentage
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is known that similar compounds can inhibit certain enzymes. For example, a compound with a similar structure, 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ), has been shown to inhibit in vitro acetylcholinesterase activity
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-18-9-7-17(8-10-18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLZQLIUGSSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)



![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)




![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)
![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2577420.png)